molecular formula C22H18BrIN2O2 B10905591 6-bromo-3-(3-ethoxyphenyl)-2-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one

6-bromo-3-(3-ethoxyphenyl)-2-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10905591
M. Wt: 549.2 g/mol
InChI Key: ABIKKSQTBXMRKE-UHFFFAOYSA-N
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Description

6-BROMO-3-(3-ETHOXYPHENYL)-2-(4-IODOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-(3-ETHOXYPHENYL)-2-(4-IODOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The bromo, ethoxy, and iodo groups can be introduced through electrophilic aromatic substitution reactions using reagents like bromine, ethyl iodide, and iodine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings, potentially leading to dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include a variety of substituted quinazolinones with different functional groups.

Scientific Research Applications

6-BROMO-3-(3-ETHOXYPHENYL)-2-(4-IODOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Possible applications in materials science or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinazolinones can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-phenylquinazolin-4(3H)-one
  • 3-(3-Ethoxyphenyl)-2-phenylquinazolin-4(3H)-one
  • 2-(4-Iodophenyl)-3-phenylquinazolin-4(3H)-one

Uniqueness

The unique combination of bromo, ethoxy, and iodo substituents in 6-BROMO-3-(3-ETHOXYPHENYL)-2-(4-IODOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE may confer distinct chemical reactivity and biological activity compared to other quinazolinones, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18BrIN2O2

Molecular Weight

549.2 g/mol

IUPAC Name

6-bromo-3-(3-ethoxyphenyl)-2-(4-iodophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H18BrIN2O2/c1-2-28-18-5-3-4-17(13-18)26-21(14-6-9-16(24)10-7-14)25-20-11-8-15(23)12-19(20)22(26)27/h3-13,21,25H,2H2,1H3

InChI Key

ABIKKSQTBXMRKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)I

Origin of Product

United States

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